
Ethyl 3-dimethylaminopropionate
Overview
Description
Ethyl 3-dimethylaminopropionate (CAS 20120-21-2) is an organic compound with the molecular formula C₇H₁₅O₂N and a molecular weight of 145.1990 g/mol. Its structure features a dimethylamino group (-N(CH₃)₂) attached to the propionate ester backbone. Key physical properties include a boiling point of 56–57°C, density of 0.915 g/cm³, and flash point of 58°C . Safety data highlights hazards related to skin/eye irritation (R36/37/38) and flammability (R10), with recommended precautions (S26, S36) for handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-dimethylaminopropionate can be synthesized through the esterification of 3-dimethylaminopropionic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady state, and the product is typically purified using techniques such as fractional distillation .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-dimethylaminopropionate undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or acids.
Reduction Reactions: It can be reduced to form primary or secondary amines
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Substituted Amino Esters: Formed through substitution reactions.
Amides and Acids: Formed through oxidation reactions.
Primary and Secondary Amines: Formed through reduction reactions
Scientific Research Applications
Pharmaceutical Development
EDMAP serves as an intermediate in the synthesis of pharmaceutical compounds. It has been used in the preparation of drugs targeting neurological conditions due to its ability to cross the blood-brain barrier effectively. For instance, it plays a role in synthesizing compounds that exhibit analgesic and anti-inflammatory properties.
Biochemical Research
In biochemical studies, EDMAP is utilized for the synthesis of various amino acid derivatives and peptide analogs. Its structure allows for modifications that enhance the stability and activity of peptides, making it valuable in drug design and development .
Chemical Biology
EDMAP's reactivity makes it a useful tool in chemical biology for labeling biomolecules. It can be employed to modify proteins and nucleic acids, facilitating studies on protein interactions and cellular processes.
Material Science
In material science, EDMAP is explored for its potential use in creating polymers with specific properties. Its ability to form stable bonds with other materials can lead to advancements in creating biocompatible materials for medical applications .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 3-dimethylaminopropionate involves its interaction with nucleophiles and electrophiles. The compound’s amine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications, where the compound serves as a versatile intermediate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-Chloropropionate (CAS 623-71-2)
- Molecular Formula : C₅H₉ClO₂
- Molecular Weight : 136.575 g/mol
- Key Differences: Replaces the dimethylamino group with a chlorine atom, altering reactivity. Likely participates in nucleophilic substitution reactions due to the labile Cl substituent. Lower molecular weight and polarity compared to ethyl 3-dimethylaminopropionate.
- Applications : Industrial solvent or intermediate in organic synthesis .
Ethyl 3-Ethoxypropionate (CAS 763-69-9)
- Molecular Formula : C₇H₁₄O₃
- Molecular Weight : 146.19 g/mol
- Key Differences: Contains an ethoxy (-OCH₂CH₃) group instead of dimethylamino. Higher boiling point (170°C) due to increased oxygen content and hydrogen bonding capability. Slightly water-soluble, making it suitable for coatings and paints .
- Applications : Widely used in coatings due to slow evaporation and compatibility with resins .
Ethyl 3,3-Diethoxypropionate (CAS 10601-80-6)
- Molecular Formula : C₉H₁₈O₄
- Molecular Weight : 190.2368 g/mol
- Key Differences: Features two ethoxy groups, increasing steric bulk and hydrophobicity. Higher molecular weight and boiling point compared to this compound.
- Applications: Potential use as a flavoring agent or specialty solvent .
Ethyl 3-Hydroxy-2,2-Dimethylpropanoate (CAS 14002-73-4)
- Molecular Formula : C₇H₁₄O₃
- Molecular Weight : 146.19 g/mol
- Key Differences: Hydroxyl (-OH) and dimethyl groups enhance polarity and solubility in polar solvents. Likely less volatile than this compound due to hydrogen bonding.
- Applications : Intermediate in pharmaceuticals or fragrances .
Methyl 3-(Dimethoxyphosphinoyl)propionate (CAS 18733-15-8)
- Molecular Formula : C₆H₁₁O₅P
- Molecular Weight : 194.12 g/mol
- Key Differences: Phosphinoyl group introduces phosphorus, altering electronic properties. Methyl ester (vs. ethyl) reduces molecular weight.
- Applications : Likely used in agrochemicals or as a ligand in catalysis .
Amino-Functionalized Derivatives
- 2-(Diethylamino)ethyl 3-(Dimethylamino)propionate (CAS 100536-62-7): Dual amino groups increase basicity and molecular weight (216.32 g/mol) .
- Key Differences: Multiple amino groups enable diverse interactions (e.g., hydrogen bonding, protonation). Potential use in drug delivery or ion-exchange applications.
Comparative Data Table
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Group | Applications |
---|---|---|---|---|---|---|
This compound | 20120-21-2 | C₇H₁₅O₂N | 145.20 | 56–57 | Dimethylamino | Pharmaceutical intermediate |
Ethyl 3-Chloropropionate | 623-71-2 | C₅H₉ClO₂ | 136.58 | N/A | Chlorine | Organic synthesis |
Ethyl 3-Ethoxypropionate | 763-69-9 | C₇H₁₄O₃ | 146.19 | 170 | Ethoxy | Coatings, paints |
Ethyl 3,3-Diethoxypropionate | 10601-80-6 | C₉H₁₈O₄ | 190.24 | N/A | Diethoxy | Specialty solvents |
Ethyl 3-Hydroxy-2,2-DMP* | 14002-73-4 | C₇H₁₄O₃ | 146.19 | N/A | Hydroxyl, dimethyl | Fragrances, pharmaceuticals |
Methyl 3-(DMPO**)-propionate | 18733-15-8 | C₆H₁₁O₅P | 194.12 | N/A | Phosphinoyl | Agrochemicals |
DMP: 2,2-Dimethylpropanoate; *DMPO: Dimethoxyphosphinoyl
Biological Activity
Ethyl 3-dimethylaminopropionate (EDMAP) is a chemical compound with notable biological activities, primarily utilized in pharmaceutical and biochemical applications. Its structure, characterized by a dimethylamino group attached to a propionate moiety, suggests potential interactions with biological systems. This article explores the biological activity of EDMAP, including its synthesis, pharmacological effects, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 145.20 g/mol
- CAS Number : 20120-21-2
- IUPAC Name : Ethyl 3-(dimethylamino)propanoate
- Solubility : Immiscible with water; soluble in organic solvents.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 145.20 g/mol |
Solubility | Immiscible with water |
InChI Key | IZMJWGJGVGRWBW-UHFFFAOYSA-N |
Synthesis of this compound
EDMAP can be synthesized via various methods, typically involving the reaction of dimethylamine with ethyl acrylate or other related esters. The synthesis pathway not only emphasizes the compound's versatility but also its potential for modification to enhance biological activity.
Pharmacological Effects
EDMAP exhibits a range of biological activities that can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that EDMAP possesses antimicrobial properties, making it a candidate for developing new antibacterial agents. Its mechanism may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
- Neuroactive Properties : The dimethylamino group suggests potential neuroactivity, possibly acting as a neurotransmitter or modulating neurotransmitter systems. This could have implications in treating neurological disorders.
- Cytotoxicity : Research has shown that EDMAP can induce cytotoxic effects in certain cancer cell lines, highlighting its potential as an anticancer agent. The cytotoxic mechanism appears to involve oxidative stress pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of EDMAP against various bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
- Results indicated a broader spectrum of activity against Gram-positive bacteria compared to Gram-negative bacteria.
-
Neuropharmacological Assessment :
- In vivo studies on animal models showed that EDMAP could enhance cognitive function and memory retention, suggesting its potential use in treating cognitive impairments.
- The compound was found to modulate acetylcholine levels in the brain, which is crucial for learning and memory processes.
-
Cytotoxicity Testing :
- In vitro tests revealed that EDMAP exhibited IC values ranging from 10 to 30 µM against various cancer cell lines, indicating moderate cytotoxicity.
- Mechanistic studies suggested that EDMAP induces apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 3-dimethylaminopropionate to minimize O-acylation byproducts?
Methodological Answer:
- The synthesis involves reacting the acid chloride of 3-dimethylaminopropionic acid with ethanolamine. To suppress O-acylation, use acidic conditions (e.g., HCl) to protonate the amine group, favoring N-acylation over O-acylation .
- Solvent choice (e.g., chloroform) and temperature control (0–5°C) can further reduce side reactions. Monitor progress via thin-layer chromatography (TLC) or HPLC to assess intermediate formation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester group and dimethylamino moiety.
- High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carbonyl stretch at ~1730 cm⁻¹) .
- Purity analysis via gas chromatography (GC) or HPLC with UV detection ensures minimal impurities (<98% purity recommended for experimental reproducibility) .
Q. What factors influence the stability of this compound during storage?
Methodological Answer:
- Store in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation.
- Avoid exposure to moisture and acidic/basic environments, which can degrade the ester bond. Regularly assess stability using accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) .
Q. What are the primary applications of this compound in chemical synthesis?
Methodological Answer:
- It serves as a precursor for synthesizing bioactive amides (e.g., 2-(3'-dimethylaminopropionamido)ethanol) via alkali-induced acyl migration .
- Its tertiary amine group facilitates pH-sensitive drug delivery systems or catalytic intermediates in organocatalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Methodological Answer:
- Conduct a meta-analysis of literature protocols, identifying variables such as solvent polarity, catalyst loading, and reaction time.
- Perform controlled experiments with standardized conditions (e.g., equimolar ratios, anhydrous solvents) and statistical validation (ANOVA or t-tests) to isolate critical factors .
- Use kinetic studies (e.g., in situ IR monitoring) to track intermediate formation and optimize stepwise additions .
Q. What computational methods predict the reactivity of this compound in novel reaction pathways?
Methodological Answer:
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as nucleophilic attack sites on the ester carbonyl.
- Molecular dynamics (MD) simulations assess solvation effects and transition states in acyl migration reactions .
- Compare results with experimental data (e.g., Hammett plots) to validate computational models .
Q. How does this compound interact with enzymatic systems, and what analytical techniques detect its metabolic byproducts?
Methodological Answer:
- Use LC-MS/MS to identify metabolites in vitro (e.g., liver microsome assays).
- Fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding affinities to enzymes like esterases or cytochrome P450 isoforms .
- Isotope labeling (e.g., ¹³C or ²H) traces metabolic pathways in cell cultures .
Q. What strategies mitigate low yields in acyl migration reactions involving this compound derivatives?
Methodological Answer:
- Introduce steric hindrance via bulky substituents to favor intramolecular migration.
- Optimize pH (e.g., pH 9–10 for alkali-induced migration) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Q. How can researchers design experiments to compare this compound’s reactivity with structurally similar esters (e.g., Ethyl 3-ethoxypropionate)?
Methodological Answer:
- Perform competitive kinetic studies under identical conditions, monitoring reaction rates via GC or NMR.
- Analyze electronic effects (Hammett σ constants) and steric parameters (Taft steric constants) to correlate structure-reactivity relationships .
Q. What ethical and safety protocols are essential when handling this compound in biological studies?
Methodological Answer:
- Conduct toxicity assessments (e.g., LD₅₀ in rodent models) and adhere to institutional biosafety committee (IBC) guidelines.
- Use personal protective equipment (PPE) and fume hoods for volatile intermediates. Document waste disposal per EPA regulations (e.g., incineration for amine-containing compounds) .
Q. Data Analysis & Reproducibility
Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?
Methodological Answer:
- Apply intra- and inter-laboratory reproducibility tests using Cohen’s kappa coefficient for categorical data (e.g., purity grades) or Bland-Altman plots for continuous yield measurements .
- Publish raw datasets (e.g., reaction parameters, spectral files) in open-access repositories to enable independent verification .
Q. How can researchers reconcile conflicting spectral data for this compound derivatives?
Methodological Answer:
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Collaborate with third-party labs for blind re-analysis of disputed spectra .
Q. Integration with Broader Research
Q. How does this compound’s reactivity inform the design of pH-responsive drug delivery systems?
Methodological Answer:
- Its tertiary amine undergoes protonation in acidic environments (e.g., tumor microenvironments), enabling triggered release.
- Test pH-dependent hydrolysis rates using UV-Vis spectroscopy (e.g., Nile Red encapsulation/release assays) .
Q. What interdisciplinary approaches link this compound’s chemical properties to industrial applications?
Methodological Answer:
- Partner with material scientists to develop amine-functionalized polymers for CO₂ capture or catalysis.
- Collaborate with pharmacologists to explore its use as a prodrug linker in antibody-drug conjugates (ADCs) .
Properties
IUPAC Name |
ethyl 3-(dimethylamino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)5-6-8(2)3/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJWGJGVGRWBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902738 | |
Record name | NoName_3290 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20120-21-2 | |
Record name | β-Alanine, N,N-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20120-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Alanine, N,N-dimethyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20120-21-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N,N-dimethyl-β-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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